REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:14])=O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([Cl:14])=[O:6]
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Name
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|
Quantity
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45.6 g
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Type
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reactant
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Smiles
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COC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
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33 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
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|
Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was refluxed for an hour
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Type
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DISTILLATION
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Details
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Excess thionyl chloride was then distilled off under reduced pressure
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Type
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ADDITION
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Details
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Benzene (50 ml) was added to the residue
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Type
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DISTILLATION
|
Details
|
the solvent was distilled off until the weight of the residue
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Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=O)Cl)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |